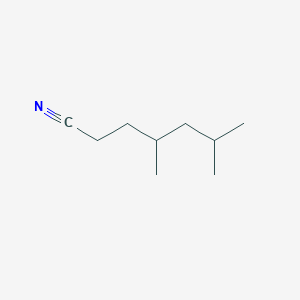
4,6-Dimethylheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is known for its unique structural features, which include two methyl groups attached to the heptane chain at the 4th and 6th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylheptanenitrile can be achieved through various organic reactions. One common method involves the alkylation of heptanenitrile with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the heptanenitrile, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the cyano group to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, moderate temperatures.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
Aplicaciones Científicas De Investigación
4,6-Dimethylheptanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylheptanenitrile depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular pathways involved in various physiological processes.
Comparación Con Compuestos Similares
4,6-Dimethylheptanenitrile can be compared with other similar compounds, such as:
5-Hydroxy-2,4-dimethylheptanenitrile: This compound has a hydroxyl group in addition to the nitrile group, which may confer different chemical and biological properties.
Heptanenitrile: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness: The presence of two methyl groups at specific positions in this compound makes it unique in terms of its steric and electronic properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
78695-45-1 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
4,6-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-5,7H2,1-3H3 |
Clave InChI |
VHTOQNYEKFLXML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


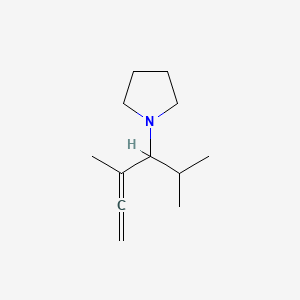
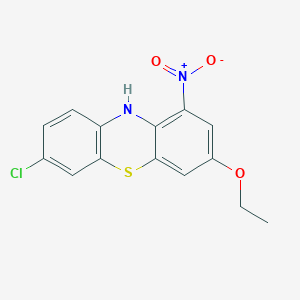
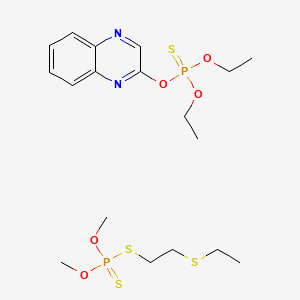
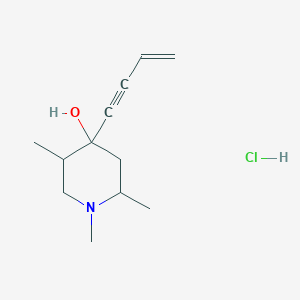


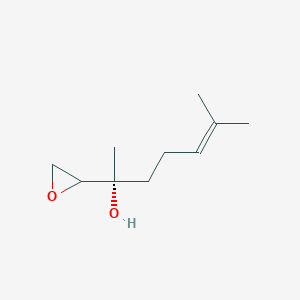
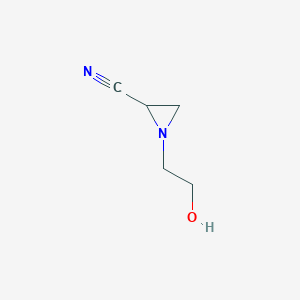
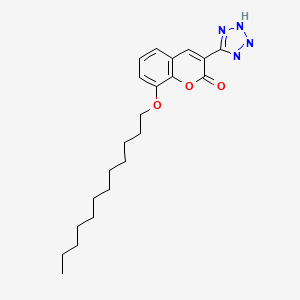
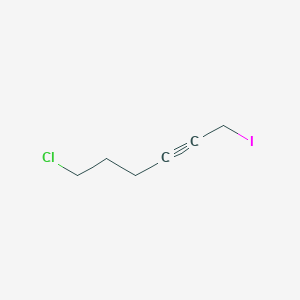
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
